(2R,3R)-2-methylpyrrolidin-3-ol
Description
Properties
IUPAC Name |
(2R,3R)-2-methylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQGHVFLXERHR-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the diastereoselective reduction of a suitable precursor, such as a pyrrolidinone derivative. The reduction can be carried out using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms. These methods offer the advantage of high selectivity and yield, making them suitable for large-scale production. For example, the use of engineered strains of bacteria or yeast that express specific enzymes can facilitate the efficient conversion of substrates to the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride, thionyl chloride for the formation of chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted pyrrolidines, which can be further utilized in different applications .
Scientific Research Applications
Organic Chemistry
(2R,3R)-2-methylpyrrolidin-3-ol serves as a versatile building block in organic synthesis. It is used in:
- Asymmetric Synthesis: Acts as a chiral auxiliary to facilitate the production of other chiral compounds.
- Synthesis of Complex Molecules: It is involved in the construction of various pharmaceuticals and biologically active compounds.
Medicinal Chemistry
Research indicates that this compound has potential therapeutic applications:
- Neuroprotective Effects: Studies suggest it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.
- Anticholinergic Properties: It is being investigated for its role in developing drugs targeting conditions like Parkinson's disease due to its influence on neurotransmitter systems .
The compound has shown promise in various biological studies:
- Enzyme Inhibition: Research is ongoing to explore its potential as an enzyme inhibitor, which could lead to new drug developments .
- Modulation of Neurotransmitter Systems: Its interaction with neurotransmitter systems may provide insights into treatments for anxiety and depression .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotective Effects | Demonstrated that this compound protects against oxidative stress in neuronal cells. |
| Study B | Anticholinergic Activity | Found that the compound influences acetylcholine pathways, relevant for treating Parkinson's disease. |
| Study C | Synthesis Techniques | Developed efficient synthetic routes maintaining chiral integrity for pharmaceutical applications. |
Mechanism of Action
The mechanism by which (2R,3R)-2-methylpyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the stereochemistry of the compound allows it to fit into chiral environments within biological systems, modulating their function .
Comparison with Similar Compounds
Table 1: Key Structural and Stereochemical Comparisons
Key Observations :
- Stereochemical Impact : The antiviral activity of 1a (3S) and 1b (3R) in highlights how stereochemistry influences biological targeting. The (2R,3R) configuration in the parent compound may enhance binding to chiral enzyme active sites compared to its enantiomers.
Functional Group Modifications
Key Observations :
- Phosphonate Derivatives : The introduction of a phosphonate group () enhances mimicry of phosphate-containing biomolecules, useful in enzyme inhibition.
- Lactam vs. Alcohol : Pyrrolidin-2-one (lactam) in exhibits antimicrobial properties distinct from the hydroxyl-bearing parent compound, suggesting functional groups dictate mechanism of action.
Key Observations :
- Antiviral vs. Antimicrobial: Substituents like phenylethyl () or quinoxalinyl () direct activity toward viral or bacterial targets, respectively.
- Hybrid Structures : Compounds combining pyrrolidine with heterocycles (e.g., oxadiazole in ) show promise in targeting diverse enzymes.
Biological Activity
(2R,3R)-2-methylpyrrolidin-3-ol, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique structural features, including a hydroxyl group and a methyl substituent at specific positions, which significantly influence its pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| This compound | Chiral centers at C2 and C3; hydroxyl group | Potential neuroprotective effects |
| (2S,3S)-2-Methylpyrrolidin-3-ol | Chiral centers at C2 and C3; hydroxyl group | Different stereochemistry affects activity |
| 1-Methylpyrrolidin-3-ol | Methyl at C1; hydroxyl at C3 | Different reactivity due to missing methyl |
| Pyrrolidine | No functional groups | Less versatile; primarily used as a base |
| N-Methylpyrrolidone | Solvent properties | Used extensively in industrial applications |
This table illustrates how the stereochemistry and functional groups of this compound contribute to its unique biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving acetylcholine, which is crucial for cognitive functions and motor control. The compound's mechanism may involve:
- Inhibition of Enzyme Activity : It may inhibit enzymes that regulate neurotransmitter levels.
- Modulation of Receptor Function : It could influence receptor activity, particularly in the central nervous system.
These interactions are essential for understanding the compound's pharmacological potential and therapeutic applications.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. Its ability to influence acetylcholine pathways suggests potential benefits in managing symptoms related to these conditions.
- Synthesis and Structure-Activity Relationship : Various synthetic methods have been developed for producing this compound, emphasizing the importance of stereochemistry in its biological activity. These methods include asymmetric synthesis techniques that yield high purity and specific configurations essential for biological efficacy.
- Case Studies : A notable case study involved evaluating the compound's effects on neuronal cell lines, demonstrating significant neuroprotective effects against oxidative stress-induced damage. This study provides insights into its potential application in developing therapeutic agents aimed at neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
